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Compound of Interest

Compound Name: 1-Chloro-2,3,4-trifluorobenzene

Cat. No.: B1581592

An In-depth Technical Guide to 1-Chloro-2,3,4-
trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic
properties of 1-Chloro-2,3,4-trifluorobenzene, a halogenated aromatic compound of
increasing interest in the fields of medicinal chemistry, agrochemicals, and materials science.
As a senior application scientist, this document is structured to deliver not just raw data, but
also to provide insights into the practical application and theoretical underpinnings of this
molecule's behavior. The strategic placement of chlorine and fluorine atoms on the benzene
ring imparts unique reactivity and properties that make it a valuable building block in complex
organic synthesis.

Section 1: Core Molecular Attributes

1-Chloro-2,3,4-trifluorobenzene, with the CAS number 36556-42-0, is a substituted benzene
derivative. Its structure and fundamental properties are the basis for its utility in synthetic
applications.

Molecular Structure and Identification
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The arrangement of the halogen atoms on the aromatic ring dictates the molecule's polarity,
reactivity, and spectroscopic signature.

Figure 1: Structure of 1-Chloro-2,3,4-trifluorobenzene.

Physicochemical Properties

A summary of the key physical and chemical properties of 1-Chloro-2,3,4-trifluorobenzene is
presented in the table below. It is important to note that while some experimental data is
available, other values are predicted and should be used as an estimation.

Property Value Source

Molecular Formula CeH2CIFs --INVALID-LINK--[1]
Molecular Weight 166.53 g/mol --INVALID-LINK--[1]
CAS Number 36556-42-0 --INVALID-LINK--[1]
Appearance Clear, almost colorless liquid --INVALID-LINK--[2]
Boiling Point 135.8 + 35.0 °C (Predicted) --INVALID-LINK--[2]
Melting Point Not available

Density Not available

Solubility Not available

Section 2: Synthesis and Reactivity

The synthesis of polysubstituted aromatic compounds like 1-Chloro-2,3,4-trifluorobenzene
often requires multi-step strategies. Understanding its reactivity is key to its successful
application as a synthetic intermediate.

Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of 1-Chloro-2,3,4-
trifluorobenzene is not readily available in the searched literature, a plausible synthetic route
can be inferred from related preparations. A Chinese patent describes a method for preparing
2,3,4-trifluoronitrobenzene from o-chloronitrobenzene, involving chlorination and fluorination
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steps.[3] Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer-type
reaction (diazotization and subsequent displacement with a chloride), could potentially yield the

target molecule.

Another patented process describes the preparation of 1,2,3-trifluorobenzene from 2,3,4-
trifluoronitrobenzene through denitration, chlorination to form 2,3,4-trifluorochlorobenzene, and
then dechlorination.[4] This highlights the feasibility of manipulating these types of substituted
rings.

General Synthetic Workflow (Hypothetical):
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Figure 2: Hypothetical synthesis of 1-Chloro-2,3,4-trifluorobenzene.

Chemical Reactivity

The reactivity of the 1-Chloro-2,3,4-trifluorobenzene ring is dominated by the strong electron-
withdrawing effects of the three fluorine atoms and the chlorine atom. This electronic profile has

two major consequences:

o Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the
aromatic ring makes it significantly less susceptible to attack by electrophiles. Friedel-Crafts
reactions and similar electrophilic substitutions are therefore expected to be challenging.

» Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the ring is highly
activated for attack by nucleophiles. The halogen atoms, particularly the fluorine atoms, can
act as leaving groups when a strong nucleophile attacks an adjacent carbon atom. The
stability of the resulting Meisenheimer complex, an intermediate in the SNAr mechanism, is
enhanced by the presence of multiple electron-withdrawing groups.

The relative positions of the halogens will direct the regioselectivity of nucleophilic attack, with
the positions ortho and para to the fluorine atoms being the most activated.
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Section 3: Spectroscopic and Analytical Data

Spectroscopic data is crucial for the identification and characterization of 1-Chloro-2,3,4-
trifluorobenzene. While experimental spectra for this specific isomer are not readily available
in the public domain, the following sections outline the expected spectral features based on its
structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to be complex due to the two protons on the
aromatic ring, which will exhibit coupling to each other and to the adjacent fluorine atoms.
The chemical shifts will be in the aromatic region, likely downfield due to the electron-
withdrawing nature of the halogens.

e 13C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons,
each influenced by the attached halogen and its position on the ring. The carbon atoms
bonded to fluorine will show characteristic C-F coupling.

e 19F NMR: The fluorine NMR spectrum will be the most informative for confirming the
substitution pattern. Three distinct fluorine resonances are expected, and their chemical
shifts and coupling constants (both F-F and F-H couplings) will be diagnostic of their
positions relative to each other and the chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Chloro-2,3,4-trifluorobenzene will be characterized by several key
absorption bands:

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000
cm~L,

e C=C stretching: Aromatic ring stretching vibrations will appear in the 1600-1450 cm~?* region.

o C-F stretching: Strong C-F stretching bands are characteristic of fluorinated aromatic
compounds and are typically observed in the 1350-1100 cm~1 region.

o C-Cl stretching: The C-Cl stretching vibration is expected in the 850-550 cm~1 region.
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Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, 1-Chloro-2,3,4-trifluorobenzene is expected to
show a prominent molecular ion peak (M*). Due to the natural isotopic abundance of chlorine
(3°Cl and 3’Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the
intensity of the M+ peak will be observed.

Common fragmentation pathways would likely involve the loss of a chlorine atom or a fluorine

atom.

Expected Fragmentation Pattern:

[CeHzF3]*
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Figure 3: Expected major fragmentation pathways for 1-Chloro-2,3,4-trifluorobenzene.

Section 4: Safety and Handling

Proper handling of 1-Chloro-2,3,4-trifluorobenzene is essential to ensure laboratory safety.
The following information is based on a safety data sheet for this compound.[5]

Hazard Identification

o Classification: This substance is classified as causing skin irritation, serious eye irritation,

and may cause respiratory irritation.[5]
¢ GHS Pictogram: GHSO07 (Exclamation Mark)[5]

 Signal Word: Warning[5]

Precautionary Measures
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e Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-
ventilated area. Wear protective gloves, protective clothing, eye protection, and face
protection.[5]

o Storage: Store in a locked-up, well-ventilated place. Keep the container tightly closed.[5]
o First Aid:

o In case of eye contact: Rinse cautiously with water for several minutes. Remove contact
lenses, if present and easy to do. Continue rinsing.[5]

o In case of skin contact: Wash with plenty of water.

o If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

Section 5: Applications in Drug Discovery and
Development

Halogenated aromatic compounds are pivotal in modern drug design. The introduction of
fluorine and chlorine atoms can significantly modulate a molecule's pharmacokinetic and
pharmacodynamic properties. While specific applications of 1-Chloro-2,3,4-trifluorobenzene
are not extensively documented in the readily available literature, its structural motifs suggest
its potential as a key intermediate in the synthesis of novel therapeutic agents.

The strategic placement of halogens can:

» Enhance Metabolic Stability: Fluorine atoms, in particular, can block sites of metabolic
oxidation, thereby increasing the half-life of a drug.

» Modulate Lipophilicity: The introduction of halogens can alter the lipophilicity of a molecule,
which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

» Improve Binding Affinity: The electronic effects of halogens can influence the binding
interactions of a drug with its target protein through dipole-dipole interactions or by altering
the acidity/basicity of nearby functional groups.
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Given its activated nature towards nucleophilic aromatic substitution, 1-Chloro-2,3,4-
trifluorobenzene can serve as a scaffold for the introduction of various functional groups,
enabling the exploration of a diverse chemical space in the drug discovery process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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